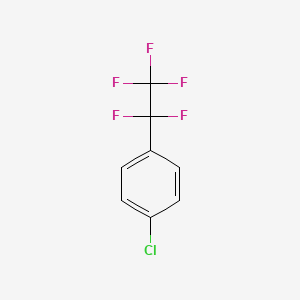

1-Chloro-4-(pentafluoroethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOZBGYMWGQJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing Processes

Currently, specific details regarding the industrial-scale manufacturing processes for 1-Chloro-4-(pentafluoroethyl)benzene are not widely documented in publicly available literature. However, its synthesis can be approached through established methods in organofluorine chemistry. Potential synthetic routes could involve the perfluoroalkylation of a suitable chlorobenzene (B131634) derivative. Given the reactivity of the precursors, these syntheses would likely require carefully controlled reaction conditions to ensure safety and achieve a high yield of the desired product.

Physicochemical Properties and Spectroscopic Data

Table 1: Computed Physicochemical Properties of 1-Chloro-4-(pentafluoroethyl)benzene

| Property | Value |

| Molecular Formula | C8H4ClF5 |

| Molecular Weight | 230.56 g/mol |

| CAS Number | 118559-17-4 |

Note: The data in this table is computed and sourced from PubChem.

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. While a complete set of experimental spectra is not publicly available, the expected spectroscopic features can be predicted.

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons, with their chemical shifts and splitting patterns influenced by the chloro and pentafluoroethyl substituents.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule, including those in the aromatic ring and the pentafluoroethyl group.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds and would exhibit characteristic signals for the CF2 and CF3 groups of the pentafluoroethyl substituent.

Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to the various functional groups and bonds within the molecule, such as C-H, C-Cl, C-F, and aromatic C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Chemical Reactivity and Transformation Pathways

The reactivity of 1-Chloro-4-(pentafluoroethyl)benzene is largely dictated by the electronic nature of its substituents. The electron-withdrawing pentafluoroethyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. Conversely, the presence of the chlorine atom provides a site for nucleophilic aromatic substitution, although the strong deactivation by the perfluoroalkyl group might make such reactions challenging. The pentafluoroethyl group itself is generally stable under many reaction conditions but can undergo transformations under specific and often harsh chemical environments.

Applications in Industrial and Research Contexts

While specific large-scale industrial applications of 1-Chloro-4-(pentafluoroethyl)benzene are not extensively documented, compounds with similar structures, such as 1-chloro-4-(trifluoromethyl)benzene, are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. researchgate.net It is plausible that this compound could serve a similar role as a building block in the creation of more complex molecules with desired properties. In a research context, it can be utilized in studies exploring the impact of perfluoroalkyl groups on molecular properties and reactivity.

Environmental Considerations and Analytical Methodologies

The environmental fate of halogenated and perfluoroalkylated aromatic compounds is a subject of significant interest due to their potential for persistence. The strong carbon-fluorine bonds in the pentafluoroethyl group make 1-Chloro-4-(pentafluoroethyl)benzene resistant to degradation. Halogenated aromatic compounds can persist in the environment and may be transported over long distances. nih.gov The biodegradation of such compounds is often a slow process, typically involving microbial action that can lead to dehalogenation. nih.govnih.gov

The detection and quantification of this compound in environmental samples would likely employ advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful methods for the analysis of such compounds at low concentrations. The development of sensitive and specific analytical methods is crucial for monitoring the presence and understanding the environmental behavior of these substances.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-Chloro-4-(pentafluoroethyl)benzene, and how can reaction conditions be optimized?

Synthesis typically involves halogenation or fluorination of precursor aromatic compounds. Key steps include:

- Electrophilic substitution : Use of Lewis acids (e.g., AlCl₃) to introduce the pentafluoroethyl group to chlorobenzene derivatives.

- Fluorination : Reaction with SF₄ or HF-pyridine under controlled anhydrous conditions to achieve full fluorination of the ethyl group .

- Catalytic optimization : Palladium or nickel catalysts may enhance regioselectivity in cross-coupling reactions.

Critical parameters : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and inert atmosphere to prevent hydrolysis of fluorinated intermediates .

How do physicochemical properties (e.g., log P, vapor pressure) influence laboratory handling and storage?

What safety protocols are critical during experimental use?

- Acute exposure : Immediate decontamination via safety showers/eye washes; monitor for CNS depression or respiratory irritation .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid combustion due to potential HF release .

- Waste disposal : Incineration in EPA-approved facilities with scrubbers for halogen acid capture .

Advanced Research Questions

How can environmental fate modeling predict the compound’s persistence in aquatic systems?

- Soil adsorption : Predicted Koc ~1600 (low mobility) via fragment-based estimation, suggesting strong adsorption to organic matter .

- Aquatic degradation : Anaerobic microbial degradation (64% in 59 days in sludge) vs. aerobic photodegradation (t₁/₂ ~67 days in air via hydroxyl radicals) .

Contradictions : Discrepancies in biodegradation rates may arise from substituent effects (e.g., pentafluoroethyl vs. trifluoromethyl groups altering electron-withdrawing capacity) .

What advanced analytical techniques resolve structural and purity challenges?

- 1H/13C-NMR : Identify substitution patterns (e.g., aromatic proton shifts at δ 7.2–7.5 ppm, coupling with fluorine nuclei) .

- GC-MS : Quantify trace impurities (e.g., chlorinated byproducts) using DB-5 columns and electron ionization .

- X-ray crystallography : Confirm crystalline structure for hydrates or co-crystals, as seen in analogous halogenated benzene derivatives .

How do contradictory data on bioactivity or environmental impact arise, and how can they be addressed?

- Case study : Discrepancies in soil mobility (Koc) predictions between fragment-based vs. experimental methods may stem from underestimating fluorine’s polar interactions.

Resolution : Validate models with experimental batch sorption studies using OECD Guideline 106 .

What methodologies assess ecotoxicological risks, such as bioaccumulation or endocrine disruption?

- In vitro assays : ERα binding studies (IC50 comparisons to DDT derivatives) to evaluate endocrine activity .

- Bioaccumulation factor (BAF) : Predict using quantitative structure-activity relationships (QSARs) for fluorinated aromatics.

Key finding : Structural analogs like p,p′-DDE show BAF >1000 in avian species, suggesting potential biomagnification risks .

Data Contradictions and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.